Hydrazine

Beschreibung

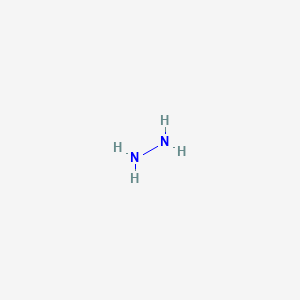

Structure

3D Structure

Eigenschaften

IUPAC Name |

hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H4, H4N2, Array, H2NNH2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020702 | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |

CAS No. |

302-01-2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hydrazine (N2H4) chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Hydrazine (N₂H₄)

Abstract

This compound (N₂H₄), a seemingly simple inorganic molecule, possesses a rich and complex structural and electronic character that underpins its diverse and critical applications across various scientific disciplines. From its use as a high-energy propellant to its role as a fundamental building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its chemical structure and bonding is paramount for its effective and safe utilization. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, delving into its unique conformational properties, the nature of its covalent bonds as described by modern bonding theories, and the spectroscopic techniques used for its characterization. Furthermore, this guide will connect these fundamental principles to its reactivity and widespread applications, particularly within the realms of chemical research and drug development, while also addressing the critical safety protocols required for its handling.

Molecular Structure and Geometry of this compound

This compound is an inorganic compound with the chemical formula N₂H₄.[1][2] It is a colorless, fuming oily liquid with an ammonia-like odor.[3][4] The molecule consists of two nitrogen atoms linked by a single covalent bond, with each nitrogen atom also bonded to two hydrogen atoms.[4]

Conformational Analysis: The Gauche Effect

Unlike the simpler ethane molecule which prefers a staggered conformation, this compound exhibits a more complex rotational landscape around its N-N bond. The most stable conformation of this compound is the gauche form, where the two NH₂ groups are rotated approximately 91 degrees with respect to each other.[1] This preference is a result of the interplay between steric hindrance of the hydrogen atoms and the electrostatic repulsion of the lone pairs of electrons on the adjacent nitrogen atoms.[5][6] The molecule can rotate through two transition states: an eclipsed conformation (dihedral angle of 0°) and an anti conformation (dihedral angle of 180°).[5][7] The rotational barrier is significantly higher than that of ethane, a consequence of the strong lone pair-lone pair repulsions in the eclipsed form.[1]

Bond Lengths and Angles

Precise measurements from gas electron diffraction and microwave spectroscopy have elucidated the key structural parameters of the this compound molecule.[1] Each nitrogen atom and its bonded atoms form a trigonal pyramidal geometry, similar to ammonia.[8][9]

| Parameter | Value | Reference |

| N-N Bond Length | 1.447 Å | [1] |

| N-H Bond Length | 1.015 Å | [1] |

| H-N-H Bond Angle | 107° | [1] |

| N-N-H Bond Angle | 106-112° | [1] |

| Dihedral Angle | 91° | [1] |

| Dipole Moment | 1.85 D | [1][10] |

Below is a diagram illustrating the gauche conformation of this compound, highlighting the lone pairs on the nitrogen atoms.

Caption: Molecular structure of this compound in its stable gauche conformation.

Chemical Bonding in this compound

The nature of the chemical bonds in this compound can be effectively described using valence bond theory and molecular orbital theory.

Valence Bond Theory and Hybridization

According to valence bond theory, each nitrogen atom in the this compound molecule is sp³ hybridized.[8][11] Three of the four sp³ hybrid orbitals on each nitrogen form sigma (σ) bonds: one with the other nitrogen atom and two with hydrogen atoms. The remaining sp³ hybrid orbital on each nitrogen atom is occupied by a lone pair of electrons.[8] This sp³ hybridization results in a trigonal pyramidal geometry around each nitrogen atom, with bond angles slightly compressed from the ideal tetrahedral angle of 109.5° due to the greater repulsion of the lone pair electrons.[9][10]

Caption: sp³ hybridization of a nitrogen atom in this compound.

The N-N Single Bond and Rotational Barrier

The N-N bond in this compound is a sigma (σ) bond formed by the overlap of an sp³ hybrid orbital from each nitrogen atom. The rotation around this bond is restricted due to the interaction between the lone pairs on the adjacent nitrogen atoms.[5][6] The origin of this rotational barrier is a subject of detailed computational studies, which indicate that it arises from a combination of steric exchange repulsion, hyperconjugative interactions, and nuclear-nuclear Coulombic repulsion between the hydrogen atoms in the eclipsed conformation.[6][7]

Spectroscopic Characterization of this compound and its Derivatives

A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of this compound and its reaction products.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁵N NMR spectroscopy are powerful tools for characterizing this compound-containing compounds. In the ¹H NMR spectrum of this compound, the protons are chemically equivalent and typically appear as a single, often broad, resonance due to quadrupole broadening from the nitrogen atoms and proton exchange. For this compound derivatives, the chemical shifts and coupling patterns of the protons provide detailed information about the molecular structure.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H stretching, N-H bending (scissoring), and N-N stretching vibrations.[14][15][16] These bands can be used to monitor reactions involving the this compound moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[12][17] The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can also provide structural information.[12]

Experimental Protocol: Characterization of a Hydrazone Product

The following is a generalized workflow for the characterization of a hydrazone synthesized from this compound and a carbonyl compound.

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a hydrazone.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the purified hydrazone product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a neat sample (liquid) or a KBr pellet (solid) for IR analysis. Dissolve a small amount of the product in a suitable volatile solvent for MS analysis.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the imine C=N bond and the overall carbon-hydrogen framework.

-

IR Spectroscopy: Acquire the IR spectrum. Look for the disappearance of the carbonyl C=O stretching band from the starting material and the appearance of a C=N stretching band, along with the characteristic N-H stretches of the hydrazone.

-

Mass Spectrometry: Acquire the mass spectrum. Determine the molecular weight from the molecular ion peak and compare it with the expected molecular weight of the hydrazone product. Analyze the fragmentation pattern for further structural confirmation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the two nitrogen atoms with their lone pairs of electrons and the nature of the N-N single bond.

-

Basicity: this compound is a weak base, and it can be protonated once or twice by strong acids to form hydrazinium salts, such as this compound sulfate (N₂H₅⁺HSO₄⁻) and this compound dihydrochloride (N₂H₆²⁺2Cl⁻).[1][18][19]

-

Reducing Agent: this compound is a powerful reducing agent, and this property is exploited in many of its applications, including as an oxygen scavenger in boilers and in the Wolff-Kishner reduction of ketones and aldehydes to alkanes.[1]

-

Nucleophilicity: The lone pairs on the nitrogen atoms make this compound a good nucleophile. It readily reacts with electrophiles, such as alkyl halides and acyl chlorides.[1] Its reaction with aldehydes and ketones to form hydrazones is a fundamental reaction in organic synthesis.[1]

Applications in Research and Drug Development

This compound and its derivatives are crucial building blocks in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][20]

-

Pharmaceutical Synthesis: this compound is a precursor to numerous pharmaceuticals.[21][22] It is used in the synthesis of antituberculosis drugs like isoniazid, and antifungal agents such as fluconazole.[1][23] Many heterocyclic compounds with biological activity, such as pyrazoles and pyridazines, are synthesized using this compound.[1][24]

-

Agrochemicals: It is also used in the production of various pesticides, herbicides, and fungicides.[1][20]

-

Organic Synthesis: In addition to the Wolff-Kishner reduction, this compound is used in the synthesis of various organic intermediates. The formation of hydrazones and their subsequent reactions are versatile tools in organic chemistry.[1]

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with extreme caution.[25]

-

Toxicity: It is highly toxic by inhalation, ingestion, and skin absorption.[3] Acute exposure can cause irritation to the eyes, nose, and throat, as well as dizziness, headache, nausea, and in severe cases, seizures and coma. Chronic exposure is also a concern as this compound is a suspected carcinogen.[3][26]

-

Flammability and Reactivity: this compound is a flammable liquid and can be explosive, especially during distillation in the presence of air.[3][26][27] It is highly reactive and can ignite spontaneously in the presence of oxidizing agents and certain metals.[26]

-

Handling Procedures: All work with this compound should be conducted in a well-ventilated chemical fume hood.[25][28] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and safety goggles, must be worn.[25][28] For large-scale operations or where there is a splash hazard, a face shield is also recommended.[28]

-

This compound Hydrate: To mitigate some of the risks associated with anhydrous this compound, it is often used in the form of this compound hydrate (N₂H₄·H₂O), which is a solution of this compound in water.[1][25][29] this compound hydrate is less flammable and less volatile than its anhydrous counterpart.[25]

Conclusion

The chemical structure and bonding of this compound are intricately linked to its reactivity and diverse applications. Its non-planar, gauche conformation, a consequence of lone pair repulsion, and the nature of its sp³ hybridized nitrogen atoms dictate its behavior as a base, a potent reducing agent, and a versatile nucleophile. This unique combination of properties has established this compound as an indispensable reagent in organic synthesis and a key precursor in the development of life-saving pharmaceuticals. However, its utility is accompanied by significant hazards, underscoring the critical importance of a thorough understanding of its chemical nature and adherence to strict safety protocols for its handling. For researchers and scientists, a deep appreciation of the fundamental principles governing this compound's structure and bonding is essential for harnessing its synthetic potential while ensuring a safe laboratory environment.

References

- Wikipedia. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Lee, S., & Kim, D. (2018). Origin of Rotational Barriers of the N−N Bond in this compound: NBO Analysis. The Journal of Physical Chemistry A, 122(49), 9576-9582. [Link]

- Lee, S., & Kim, D. (2018). Origin of rotational barriers of the N-N bond in this compound: NBO analysis. PubMed.

- Lee, S., & Kim, D. (2018). Origin of Rotational Barriers of the N-N Bond in this compound: NBO Analysis. American Chemical Society.

- University of California, Santa Barbara. (n.d.). This compound Standard Operating Procedure.

- MDPI. (2022). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 27(19), 6529. [Link]

- Gas-Sensing.com. (2023). Discover Applications of this compound for Science and Progress.

- Henan Borui Chemical Co., Ltd. (2025). What are the main application areas of this compound hydrate?

- Extramarks. (n.d.). This compound Formula: Properties, Chemical Structure and Uses.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: this compound.

- Techiescientist. (2022). N2H4 Lewis Structure, Molecular Structure, Hybridization, Bond Angle, and Shape.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Calca Solutions. (n.d.). Empowered this compound Pharmaceuticals with Calca Solutions.

- University of New Mexico. (n.d.). This compound Standard Operating Procedure Template.

- Gas-Sensing.com. (2023). This compound: A Potent Chemical with a Wide Range of Uses.

- PubChem. (n.d.). This compound hydrate (1:1).

- Defense Technical Information Center. (1986). Safety and Handling of this compound.

- ChemicalAid. (n.d.). Lewis structure - this compound (N2H4).

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Homework.Study.com. (n.d.). What is the H-N-H bond angle in a this compound molecule?

- PubChem. (2024). This compound. BibBase.

- Topblogtenz. (2023). N2H4 lewis structure, molecular geometry, polarity, hybridization, angle.

- PubChem. (n.d.). This compound Sulfate.

- PubChem. (n.d.). This compound, dihydrochloride.

- Schlegel Group. (n.d.). Thermochemistry, Energy Comparisons, and Conformational Analysis of this compound, Triazane, and Triaminoammonia.

- SpectraBase. (n.d.). This compound.

- Quora. (2018). What is the most likely shape of a molecule of this compound?.

- VPL. (n.d.). This compound (N₂H₄).

- AIP Publishing. (1950). On the Infrared Spectrum of this compound. The Journal of Chemical Physics, 18(12), 1681. [Link]

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

- Wikipedia. (n.d.). Valence bond theory.

- University of California, Davis. (n.d.). MOLECULAR ORBITAL AND VALENCE BOND THEORY EXPLAINED (HOPEFULLY).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Origin of rotational barriers of the N-N bond in this compound: NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. geometryofmolecules.com [geometryofmolecules.com]

- 9. homework.study.com [homework.study.com]

- 10. topblogtenz.com [topblogtenz.com]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 15. pubs.aip.org [pubs.aip.org]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound [webbook.nist.gov]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 19. This compound, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Discover Applications of this compound for Science and Progress [this compound.com]

- 21. calcasolutions.com [calcasolutions.com]

- 22. gas-sensing.com [gas-sensing.com]

- 23. This compound HydrateWhat are the main application areas of this compound hydrate? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 24. This compound Building Blocks - Enamine [enamine.net]

- 25. ehs.ucsb.edu [ehs.ucsb.edu]

- 26. nj.gov [nj.gov]

- 27. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. ehs.unm.edu [ehs.unm.edu]

- 29. This compound hydrate (1:1) | H4N2.H2O | CID 24654 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Hydrazine

Abstract

Anhydrous hydrazine (N₂H₄) is a cornerstone reagent in chemical synthesis and a high-energy propellant, valued for its potent reducing capabilities and unique chemical structure. This guide provides an in-depth exploration of the core physical and chemical properties of anhydrous this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, elucidate the principles behind its physical characteristics, and explore its diverse reactivity. This document is structured to offer not just data, but a causal understanding of this compound's behavior, supported by experimental protocols and grounded in authoritative references to ensure scientific integrity.

Introduction

This compound is an inorganic compound that exists as a colorless, fuming, oily liquid with a distinct ammonia-like odor.[1][2][3] Its significance spans from a critical precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a high-energy propellant in aerospace applications.[1][4][5] The utility of anhydrous this compound is intrinsically linked to its bifunctional nature, possessing two amine groups and a nitrogen-nitrogen single bond. This structure imparts properties of a strong reducing agent, a base, and a nucleophile.[1][6] However, its high reactivity also renders it hazardous, making a thorough understanding of its properties and handling requirements paramount for safe and effective use in a laboratory or industrial setting.[2][7] This guide aims to provide that comprehensive understanding.

Molecular Structure and Bonding

The foundation of this compound's reactivity lies in its molecular structure. The molecule consists of two nitrogen atoms linked by a single covalent bond, with each nitrogen atom bonded to two hydrogen atoms.[4][8]

-

Hybridization and Geometry: Each nitrogen atom is sp³ hybridized, resulting in a trigonal pyramidal geometry for each N-NH₂ subunit.[8] The molecule adopts a gauche conformation, with the two NH₂ groups rotated approximately 91° relative to each other around the N-N bond.[4] This staggered arrangement minimizes steric repulsion between the lone pairs of electrons on the adjacent nitrogen atoms.

-

Bond Parameters: The N-N single bond length is approximately 1.45 Å, and the N-H bond length is about 1.02 Å.[4] The N-N-H and H-N-H bond angles are approximately 112° and 107° respectively.[4]

-

Key Structural Features: The presence of a lone pair of electrons on each nitrogen atom is the most critical feature. These lone pairs are the centers of this compound's basicity and nucleophilicity. The N-N bond, while stable under normal conditions, is relatively weak compared to C-C or C-N bonds, which contributes to its role as a high-energy molecule and its tendency to decompose into the highly stable dinitrogen (N₂) gas.[9][10]

Physical Properties

Anhydrous this compound is a highly polar, hygroscopic liquid that is miscible with water and other polar solvents like methanol and ethanol, but immiscible with non-polar solvents.[1][11] Its physical properties are significantly influenced by strong intermolecular hydrogen bonding, analogous to water and ammonia.

Table 1: Key Physical Properties of Anhydrous this compound

| Property | Value | Source(s) |

| Molecular Formula | N₂H₄ | [12] |

| Molar Mass | 32.05 g/mol | [6][12] |

| Appearance | Colorless, fuming, oily liquid | [2][4] |

| Odor | Ammonia-like | [1][4] |

| Density (at 25°C) | 1.004 g/mL | [1][13] |

| Melting Point | 2.0 °C (35.6 °F) | [1][4] |

| Boiling Point | 113.5 °C (236.3 °F) | [1][6] |

| Flash Point (Closed Cup) | 38 °C (100.4 °F) | [1][13] |

| Vapor Pressure (at 25°C) | 14.4 mmHg | [14] |

| Viscosity (at 25°C) | 0.90 cP | [1] |

| pKb | 5.90 | [4][6] |

| Flammable Limits in Air | 4.7% to 100% by volume | [1][6] |

Causality Behind Properties:

-

High Boiling Point: The boiling point of this compound (113.5 °C) is considerably higher than that of ethane (C₂H₆, -89 °C), a molecule of similar molecular weight. This is a direct consequence of extensive intermolecular hydrogen bonding between this compound molecules, which requires significant thermal energy to overcome.

-

Miscibility with Water: As a polar molecule capable of both donating and accepting hydrogen bonds, this compound is fully miscible with water.[1][14] It readily forms a monohydrate (N₂H₄·H₂O).[4]

-

Hygroscopicity: The strong affinity for water makes anhydrous this compound highly hygroscopic, meaning it will readily absorb moisture from the atmosphere.[1] This necessitates handling and storage under inert, dry conditions to maintain its purity.

Chemical Properties and Reactivity

Anhydrous this compound's chemistry is rich and varied, primarily defined by its behavior as a base, a nucleophile, a powerful reducing agent, and its propensity for decomposition.

Basicity

With two lone pairs of electrons, this compound acts as a weak base, comparable to ammonia.[4] It can be protonated once to form the hydrazinium ion ([N₂H₅]⁺).[4]

-

Reaction: N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻

-

pKb: The pKb for this first protonation is 5.9.[4][6] Diprotonation to form [N₂H₆]²⁺ is much more difficult and only occurs in the presence of very strong acids.[4]

Reducing Agent

This compound is a potent reducing agent, a property leveraged in many synthetic and industrial applications, from organic synthesis to oxygen scavenging in boilers.[1][5][6] The thermodynamic driving force for its reducing power is the formation of highly stable nitrogen gas.

-

General Oxidation Reaction: N₂H₄ → N₂ + 4H⁺ + 4e⁻

-

Hypergolic Reactions: In its most dramatic role, this compound is a hypergolic fuel, meaning it ignites spontaneously on contact with a suitable oxidizer, such as dinitrogen tetroxide (N₂O₄) or concentrated hydrogen peroxide.[1][15] This property is vital for rocket propulsion systems where reliable, instantaneous ignition is required.[5][15]

-

Reduction of Metal Oxides: this compound can reduce metal oxides and ions, which is useful for preparing metallic catalysts or as a corrosion inhibitor.[5][14] For example, it can reduce iron oxides (rust).[14]

Nucleophilicity and Formation of Hydrazones

The lone pairs on the nitrogen atoms make this compound a strong nucleophile. Its most characteristic reaction in organic synthesis is the condensation with aldehydes and ketones to form hydrazones.[4] This reaction is the first step in the renowned Wolff-Kishner reduction.

This reaction is a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[16][17] It is complementary to the Clemmensen reduction, which is performed under strongly acidic conditions.[18]

Mechanism:

-

Hydrazone Formation: The carbonyl compound reacts with this compound to form a hydrazone intermediate.[9][18]

-

Deprotonation: Under strongly basic conditions (e.g., KOH in a high-boiling solvent like diethylene glycol), the terminal nitrogen of the hydrazone is deprotonated.[10][16]

-

Tautomerization & N₂ Elimination: A proton shift from carbon to nitrogen, followed by a second deprotonation, leads to a diimide anion. This intermediate then collapses, irreversibly eliminating nitrogen gas (N₂) to form a carbanion.[10][16]

-

Protonation: The resulting carbanion is protonated by the solvent to yield the final alkane product.[18]

The formation of highly stable N₂ gas is the thermodynamic driving force for the entire process.[10]

Caption: Workflow for the safe handling of anhydrous this compound in a lab setting.

Experimental Protocol: Spectrophotometric Determination of this compound Concentration

Accurate determination of this compound concentration is crucial for many applications. This protocol outlines a common colorimetric method using p-dimethylaminobenzaldehyde (p-DAB), which forms a yellow-to-red azine complex with this compound. [19][20] Principle: this compound reacts with p-DAB in an acidic medium to form a colored p-dimethylaminobenzalazine (an azine), which can be quantified by measuring its absorbance at approximately 458 nm. [19][21] Materials:

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

This compound standard solution (prepared from this compound sulfate)

-

p-DAB reagent: Dissolve p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated HCl.

-

Sample containing an unknown concentration of this compound.

Procedure:

-